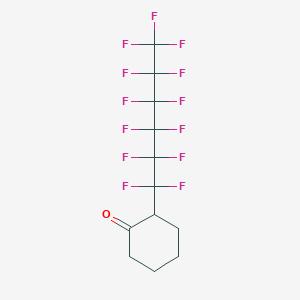
2-(Tridecafluorohexyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tridecafluorohexyl)cyclohexan-1-one is a chemical compound characterized by the presence of a cyclohexanone ring substituted with a tridecafluorohexyl group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tridecafluorohexyl)cyclohexan-1-one typically involves the introduction of the tridecafluorohexyl group to a cyclohexanone precursor. One common method involves the reaction of cyclohexanone with a tridecafluorohexyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Tridecafluorohexyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tridecafluorohexyl group can participate in substitution reactions, particularly under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(Tridecafluorohexyl)cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique fluorinated structure.
Mechanism of Action
The mechanism by which 2-(Tridecafluorohexyl)cyclohexan-1-one exerts its effects is largely dependent on its interactions with molecular targets. The tridecafluorohexyl group can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins and membranes. This can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the tridecafluorohexyl group.
2-Cyclohexen-1-one: An unsaturated analog with a double bond in the cyclohexanone ring.
Xylariaone: A natural cyclohexanone derivative with distinct structural features.
Uniqueness
2-(Tridecafluorohexyl)cyclohexan-1-one is unique due to the presence of the tridecafluorohexyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable chemical compounds.
Properties
CAS No. |
56734-76-0 |
|---|---|
Molecular Formula |
C12H9F13O |
Molecular Weight |
416.18 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H9F13O/c13-7(14,5-3-1-2-4-6(5)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,1-4H2 |
InChI Key |
UMVQVBHDLYFSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















